

Ethyl 5-Bromoindole-2-carboxylate CAS 16732-70-0

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Compound of Interest

Compound Name: Ethyl 5-Bromoindole-2-carboxylate

Cat. No.: B100692

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An In-depth Technical Guide to **Ethyl 5-Bromoindole-2-carboxylate** (CAS 16732-70-0)

This technical guide provides a comprehensive overview of **Ethyl 5-Bromoindole-2-carboxylate**, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Ethyl 5-Bromoindole-2-carboxylate is a solid, typically appearing as a white to pale yellow powder or crystalline solid.^[1] It is soluble in acetone.^[2] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	16732-70-0	
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	
Molecular Weight	268.11 g/mol	
Melting Point	163-167 °C	[1]
Boiling Point	394.7±22.0 °C (Predicted)	[2]
Density	1.554±0.06 g/cm ³ (Predicted)	[2]
Appearance	White to Orange to Green powder to crystal	[2][3]
InChI Key	LWRLKENDQISGEU-UHFFFAOYSA-N	
SMILES	CCOC(=O)C1=CC2=CC(Br)=C C=C2N1	[1]

Synthesis and Reactions

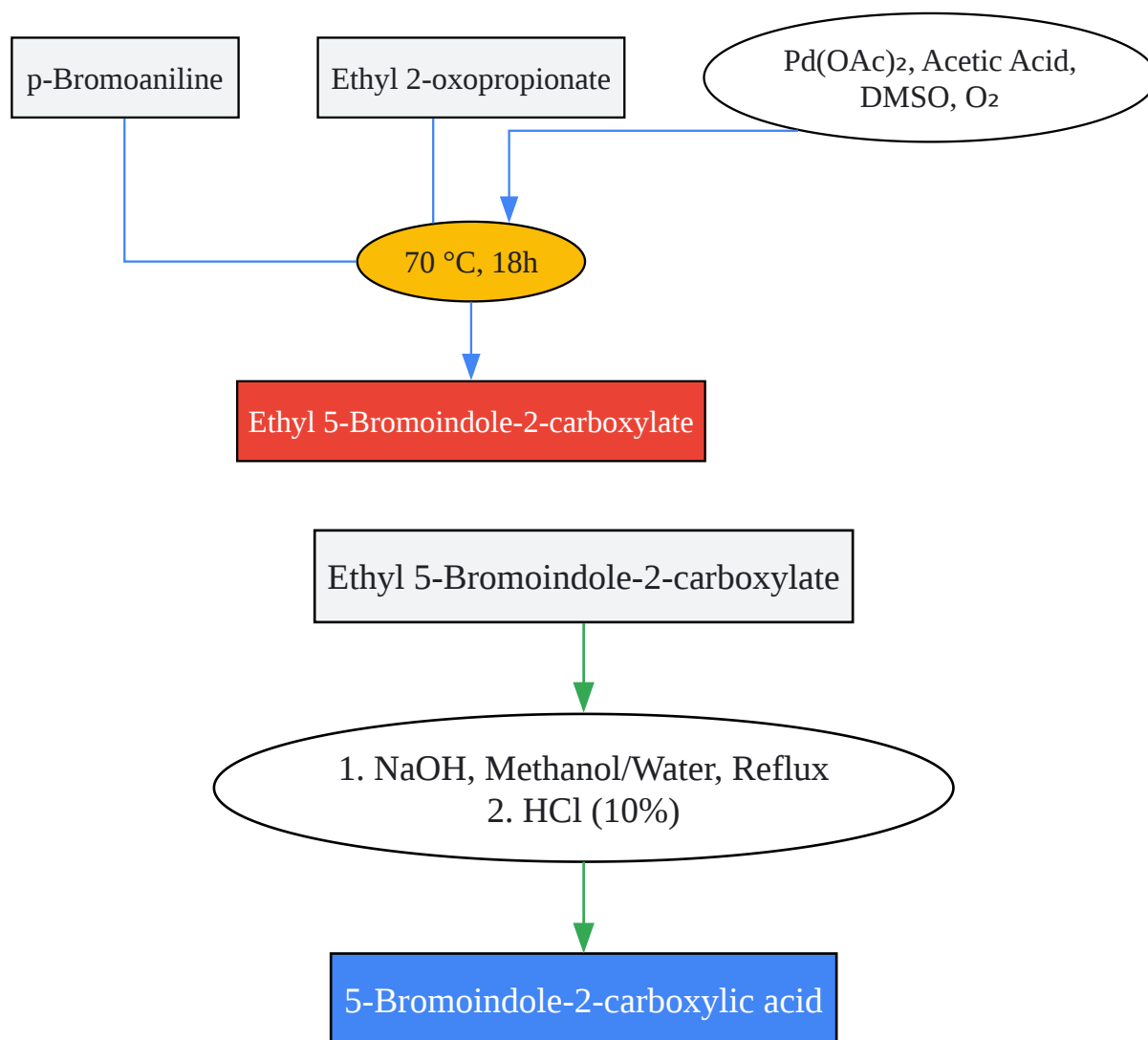
Ethyl 5-Bromoindole-2-carboxylate is commonly synthesized via the Fischer indole synthesis. A detailed experimental protocol is provided below. Additionally, its hydrolysis to the corresponding carboxylic acid is a key transformation.

Synthesis of Ethyl 5-Bromoindole-2-carboxylate

A common method for the preparation of **Ethyl 5-Bromoindole-2-carboxylate** involves the reaction of p-bromoaniline with ethyl 2-oxopropionate.[2]

- **Reaction Setup:** To a 25 mL Schlenk reaction tube, add 69 mg of p-bromoaniline, 9 mg of palladium acetate, and 80 mg of molecular sieve.[2]
- **Addition of Reagents:** Inject 93 mg of ethyl 2-oxopropionate, 96 mg of acetic acid, and 2 mL of dimethyl sulfoxide into the reaction tube.[2]

- Reaction Conditions: Attach a 200 mL oxygen bulb to the Schlenk tube and stir the mixture at 70 °C for 18 hours.[2]
- Work-up and Purification:
 - Upon completion of the reaction, dilute the reaction solution with 15 mL of ethyl acetate.[2]
 - Filter the mixture and wash the filtrate twice with 10 mL of brine.[2]
 - Separate the organic phase, and extract the aqueous phase once with ethyl acetate.[2]
 - Combine the organic phases for further processing.[2]





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